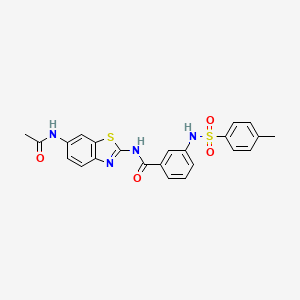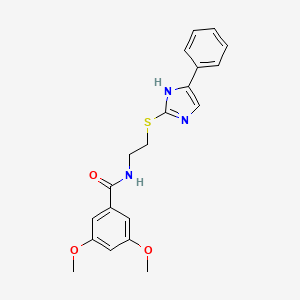
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol
Descripción general
Descripción
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of study, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Research by Jin et al. (2014) on the development of heteroleptic iridium(III) complexes as green phosphors for OLEDs highlighted the use of similar trifluoromethylphenyl and phenol derivatives. These complexes showed high photoluminescence quantum efficiency and low efficiency roll-off, suggesting potential for high-performance OLEDs (Jin et al., 2014).
Copper(II) Chloride Adducts
Bonacorso et al. (2003) explored the synthesis and crystal structure determination of copper(II) chloride adducts with trifluoromethylated pyrazoles. These adducts have implications for the development of anticancer drugs, showcasing the relevance of trifluoromethyl groups in medicinal chemistry (Bonacorso et al., 2003).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound with a structurally similar phenol derivative. Their study, focusing on the molecule's spectroscopic data and biological effects, indicates the potential of such compounds in bioactive material design (Viji et al., 2020).
Spectroscopic Study of Betaine Dye
Herodes et al. (2003) studied the solvatochromic properties of a betaine dye, highlighting the effects of solvent mixtures on its spectroscopic behavior. This research underlines the importance of phenol derivatives in developing sensitive dyes for various applications (Herodes et al., 2003).
Propiedades
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXRVUUNYLRERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




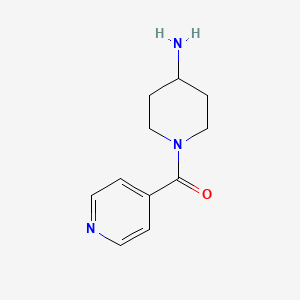
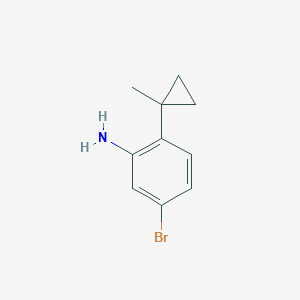


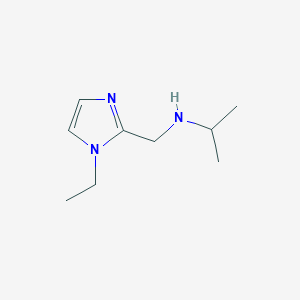
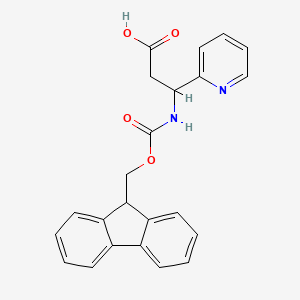

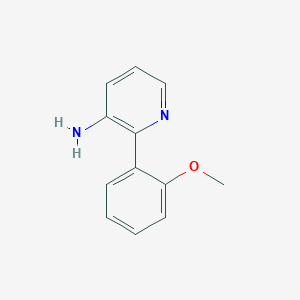
![1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene](/img/structure/B3294262.png)
![N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B3294274.png)
![3-{4-[(4-Butoxyphenyl)sulfonyl]piperazin-1-yl}-6-piperidin-1-ylpyridazine](/img/structure/B3294282.png)
